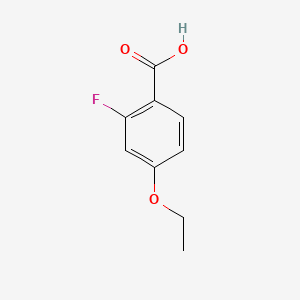

4-Ethoxy-2-fluorobenzoic acid

Description

BenchChem offers high-quality 4-Ethoxy-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNAAKJFTYOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307101 | |

| Record name | 4-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-29-4 | |

| Record name | 4-Ethoxy-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a key structural motif in medicinal chemistry. Its unique combination of a fluorine atom and an ethoxy group on the benzoic acid scaffold imparts distinct physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluorobenzoic acid, including its chemical identity, physicochemical properties, a detailed plausible synthesis protocol, and its established and potential applications in the field of drug discovery and development. The strategic incorporation of this building block can significantly influence the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

Introduction: The Strategic Importance of Fluorinated and Alkoxylated Benzoic Acids in Medicinal Chemistry

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The small size and high electronegativity of the fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Similarly, the incorporation of alkoxy groups, such as an ethoxy group, can influence solubility, membrane permeability, and receptor interactions. 4-Ethoxy-2-fluorobenzoic acid combines these features, making it a valuable building block for creating drug candidates with potentially improved efficacy and pharmacokinetic profiles.

This guide will delve into the technical details of 4-Ethoxy-2-fluorobenzoic acid, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 4-Ethoxy-2-fluorobenzoic acid

-

CAS Number: 1206593-29-4

-

Molecular Formula: C₉H₉FO₃

-

Molecular Weight: 184.16 g/mol

While extensive experimental data for 4-Ethoxy-2-fluorobenzoic acid is not widely available in the public domain, its properties can be predicted and inferred from closely related analogs and computational models.

Table 1: Physicochemical Properties of 4-Ethoxy-2-fluorobenzoic Acid

| Property | Value/Information | Source |

| Appearance | Predicted to be a white to off-white solid. | Inferred from similar benzoic acid derivatives. |

| Melting Point | No experimental data found. | - |

| Boiling Point | No experimental data found. | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | Inferred from related compounds. |

| pKa | The fluorine atom at the ortho position is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2). | Chemical Theory |

| LogP | A calculated XlogP of 1.8 suggests moderate lipophilicity. | Computational Prediction |

| Monoisotopic Mass | 184.05357 Da | Computational Prediction |

Synthesis of 4-Ethoxy-2-fluorobenzoic Acid: A Plausible Experimental Protocol

Principle of the Synthesis:

The synthesis involves the Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ethoxy ether.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of 4-Ethoxy-2-fluorobenzoic acid.

Detailed Step-by-Step Methodology:

Materials:

-

2-Fluoro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2-3 equivalents) to the flask. Add a sufficient volume of anhydrous DMF to dissolve the starting material and create a stirrable suspension.

-

Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (ethyl iodide or ethyl bromide, 1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Acidification and Isolation: Dissolve the crude residue in a minimal amount of a suitable solvent and acidify with 1 M HCl until the product precipitates out.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Ethoxy-2-fluorobenzoic acid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions like hydrolysis of the carboxylic acid.

-

Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction of the Williamson ether synthesis.

-

Excess of Reagents: Using a slight excess of the base and ethylating agent helps to drive the reaction to completion.

-

Aqueous Workup and Acidification: The workup procedure is designed to remove the inorganic salts and unreacted base. Acidification is necessary to protonate the carboxylate and precipitate the final product.

Applications in Drug Development and Medicinal Chemistry

While specific examples of marketed drugs containing the 4-ethoxy-2-fluorobenzoic acid moiety are not prominent, its structural features make it a highly attractive intermediate for the synthesis of a wide range of biologically active molecules. The fluorobenzoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Potential as a Key Intermediate:

-

Synthesis of Enzyme Inhibitors: The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for its use in the synthesis of inhibitors for enzymes such as kinases, proteases, and cyclooxygenases. The fluorine and ethoxy groups can provide specific interactions within the enzyme's active site, potentially enhancing potency and selectivity.

-

Development of Receptor Modulators: As a fragment for library synthesis, 4-ethoxy-2-fluorobenzoic acid can be incorporated into molecules targeting various G-protein coupled receptors (GPCRs) and nuclear receptors. The substitution pattern can influence the binding affinity and functional activity of the resulting ligands.

-

Improving Pharmacokinetic Properties: The presence of the fluorine atom can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug. The ethoxy group can be tailored to optimize solubility and permeability.

Logical Relationship in Drug Design:

Caption: Logical flow from the core scaffold to a potential drug candidate.

Spectroscopic Data Analysis (Predicted)

While experimental spectra are not available, a prediction of the key signals in ¹H NMR and ¹³C NMR spectra can be made based on the structure and known chemical shifts of similar compounds.

-

¹H NMR:

-

Ethyl group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).

-

Aromatic protons: Three distinct signals in the aromatic region (approximately 6.8-7.9 ppm), with splitting patterns influenced by both the fluorine and the other substituents. The proton ortho to the fluorine and meta to the carboxyl group would likely appear as a doublet of doublets.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).

-

-

¹³C NMR:

-

Ethyl group: Two signals in the aliphatic region, around 15 ppm (CH₃) and 64 ppm (OCH₂).

-

Aromatic carbons: Six signals in the aromatic region (approximately 100-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.

-

Carboxylic acid carbon: A signal around 165-170 ppm.

-

Safety and Handling

As with any laboratory chemical, 4-Ethoxy-2-fluorobenzoic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Ethoxy-2-fluorobenzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. While detailed experimental data for this specific molecule is limited in the public literature, its synthesis can be reliably achieved through established methods. As the demand for more effective and safer therapeutics continues to grow, the strategic use of well-designed intermediates like 4-Ethoxy-2-fluorobenzoic acid will undoubtedly play a crucial role in the future of drug development.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

4-Ethoxy-2-fluorobenzoic acid on PubChem. National Center for Biotechnology Information. [Link]

- Synthesis of fluorinated benzoic acid derivatives.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Fluorobenzoic Acid in Modern Pharmaceutical Development. [Link][1]

Sources

Technical Guide: Spectroscopic Characterization of 4-Ethoxy-2-fluorobenzoic Acid

Executive Summary

4-Ethoxy-2-fluorobenzoic acid (CAS: 1206593-29-4) is a critical intermediate in the synthesis of fluorinated liquid crystals and pharmaceutical active ingredients (APIs). Its structural integrity relies on the precise arrangement of the fluorine atom at the ortho position and the ethoxy group at the para position relative to the carboxylic acid.

This guide provides a definitive spectroscopic profile for researchers. Unlike simple aliphatic compounds, the presence of the fluorine atom (

Structural Analysis & Numbering

To ensure accurate spectral assignment, we utilize the following numbering scheme:

-

C1: Carboxyl-bearing carbon (ipso)

-

C2: Fluorine-bearing carbon (ortho)

-

C3: Aromatic proton (meta to COOH)

-

C4: Ethoxy-bearing carbon (para)

-

C5: Aromatic proton (ortho to ethoxy)

-

C6: Aromatic proton (ortho to COOH)

Molecular Formula:

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry offers the primary confirmation of molecular weight. For benzoic acid derivatives, Electrospray Ionization in Negative Mode (ESI-) is the preferred method due to the facile deprotonation of the carboxylic acid.

Experimental Protocol

-

Ionization Source: ESI (Negative Mode)

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (trace).

-

Flow Rate: 10 µL/min (Direct Infusion).

Diagnostic Ions

| m/z (amu) | Ion Identity | Interpretation |

| 183.05 | Parent Ion. Deprotonated molecular ion. Base peak.[1][2] | |

| 139.05 | Decarboxylation. Loss of 44 Da. Diagnostic of benzoic acids. | |

| 111.00 | Ethoxy Cleavage. Loss of ethene from the ethoxy tail via McLafferty-like rearrangement. |

Fragmentation Pathway (Logic Diagram)

Caption: Figure 1. Proposed ESI(-) fragmentation pathway for 4-ethoxy-2-fluorobenzoic acid.

Infrared Spectroscopy (IR)[1]

IR spectroscopy is used primarily to confirm functional groups and solid-state form (polymorphs).

Experimental Protocol

-

Method: ATR-FTIR (Attenuated Total Reflectance).

-

Resolution: 4 cm⁻¹.

-

Scans: 16.

Key Absorbance Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2800–3100 | O-H (Acid) | Broad stretching vibration, typical of carboxylic acid dimers. |

| 1680–1695 | C=O (Carbonyl) | Strong stretch. Lower frequency than aliphatic acids due to conjugation. |

| 1600, 1580 | C=C (Aromatic) | Ring breathing modes. |

| 1240–1260 | C-F (Aryl) | Strong C-F stretching vibration (Diagnostic). |

| 1180, 1040 | C-O-C (Ether) | Asymmetric and symmetric stretching of the ethoxy group. |

Nuclear Magnetic Resonance (NMR)[1][3][4][5]

This is the most critical section. The presence of Fluorine-19 (

H NMR Data (400 MHz, DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Shift (δ ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment |

| 12.80 | Broad s | 1H | - | COOH (Acidic proton) |

| 7.85 | t (pseudo) | 1H | H-6 (Ortho to COOH) | |

| 6.95 | dd | 1H | H-3 (Ortho to F, Meta to COOH) | |

| 6.85 | dd | 1H | H-5 (Meta to F) | |

| 4.12 | q | 2H | -O-CH2- (Ethoxy) | |

| 1.35 | t | 3H | -CH3 (Ethoxy) |

Expert Insight:

-

H-6 Signal: Often appears as a pseudo-triplet because the coupling to the neighbor proton (H-5) and the fluorine atom (para-coupling is rare, but here F is meta to H-6? No, F is ortho to C1, H-6 is ortho to C1. They are meta to each other).

-

Correction: In 2-fluorobenzoic acids, the H-6 proton (ortho to Carbonyl) usually shows a standard doublet (

Hz). However, long-range coupling to F ( -

Refined Assignment: H-6 is meta to Fluorine.

is typically 5–8 Hz. Thus, H-6 appears as a doublet of doublets (dd) or pseudo-triplet if

-

-

H-3 Signal: This proton is ortho to the Fluorine. It exhibits a large

coupling (>10 Hz), making it distinct from H-5.

C NMR Data (100 MHz, DMSO- )

Carbon signals are split into doublets due to

| Shift (δ ppm) | Multiplicity ( | Assignment |

| 165.5 | d ( | C=O (Carboxyl) |

| 163.0 | d ( | C-2 (C-F bond) |

| 162.5 | d ( | C-4 (C-OEt bond) |

| 133.5 | d ( | C-6 (Ortho to COOH) |

| 111.0 | d ( | C-5 |

| 102.5 | d ( | C-3 (Ortho to F) |

| 64.2 | s | -CH2- (Ethoxy) |

| 14.5 | s | -CH3 (Ethoxy) |

NMR Coupling Logic Diagram

Caption: Figure 2. Visualization of the scalar coupling network originating from the Fluorine atom.

Synthesis & Sample Preparation for Analysis[3][6][7]

To ensure the spectra above are reproducible, the sample must be free of the starting material (2-fluoro-4-hydroxybenzoic acid).

Synthesis Context

The compound is typically synthesized via the Williamson Ether Synthesis :

-

Reagents: 2-Fluoro-4-hydroxybenzoic acid + Ethyl Iodide (EtI) +

. -

Solvent: DMF or Acetone (Reflux).

-

Purification: Acidification followed by recrystallization from Ethanol/Water.

Sample Prep for Spectroscopy

-

NMR: Dissolve ~10 mg in 0.6 mL DMSO-

. Ensure the solution is clear; suspended solids will broaden lines. -

MS: Dilute to 10 ppm in MeOH. Filter through 0.2 µm PTFE filter to avoid clogging the ESI capillary.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 117760758 (Related Structure). Retrieved from [Link]

-

Organic Syntheses. (1941).[3] Synthesis of p-Fluorobenzoic Acid (Methodology Reference). Org.[4][3] Synth. 1941, 21,[5] 44. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Ethoxy-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 4-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule remains limited in publicly accessible databases, this document synthesizes available information on its constituent parts and related analogues to provide a foundational understanding of its properties, synthesis, and potential applications. We will delve into its molecular characteristics, propose a logical synthetic pathway, and discuss the anticipated impact of its unique structural features on its chemical and biological behavior. This guide is intended to serve as a valuable resource for researchers looking to incorporate this and similar scaffolds into their discovery and development pipelines.

Introduction: The Strategic Value of Fluorination and Ethoxylation in Drug Design

The incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.

Similarly, the ethoxy group, while seemingly simple, can impart beneficial properties. It can increase lipophilicity, which can be crucial for traversing cellular membranes, and provide a handle for further chemical modification. The combination of a fluorine atom and an ethoxy group on a benzoic acid scaffold, as in 4-Ethoxy-2-fluorobenzoic acid, presents a compelling structural motif for fine-tuning the properties of lead compounds in drug development. The ortho-fluorine substituent is particularly interesting as it can induce specific conformational preferences and alter the acidity of the carboxylic acid group, potentially leading to novel biological activities.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Molecular Structure and Weight

The chemical structure of 4-Ethoxy-2-fluorobenzoic acid consists of a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and an ethoxy group at position 4.

Molecular Formula: C₉H₉FO₃

Based on this formula, the molecular weight can be calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 184.17 g/mol |

Physicochemical Characteristics

While experimentally determined data for 4-Ethoxy-2-fluorobenzoic acid are not widely available, we can infer its likely properties based on related compounds such as 4-fluorobenzoic acid and 4-ethoxybenzoic acid.[1][2]

| Property | Predicted Value / Comparison | Rationale |

| Appearance | White to off-white solid | Aromatic carboxylic acids are typically crystalline solids at room temperature. |

| Melting Point | Expected to be a solid with a defined melting point. For comparison, 4-fluorobenzoic acid has a melting point of 182-184 °C and 4-ethoxybenzoic acid has a melting point of 196-198 °C. | The introduction of the ethoxy group may alter the crystal lattice packing compared to 4-fluorobenzoic acid. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water. | The carboxylic acid and ethoxy groups provide polarity, while the benzene ring contributes to non-polar character. |

| pKa | The pKa is expected to be influenced by both the electron-withdrawing fluorine atom and the electron-donating ethoxy group. The ortho-fluorine is likely to have a significant acid-strengthening effect. | The acidity of the carboxylic acid will be a key determinant of its behavior in biological systems. |

Synthesis and Purification

A reliable and scalable synthetic route is crucial for the utilization of any chemical compound in research. A plausible and efficient method for the synthesis of 4-Ethoxy-2-fluorobenzoic acid is proposed below.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct route to 4-Ethoxy-2-fluorobenzoic acid is via a Williamson ether synthesis, starting from the commercially available 2-Fluoro-4-hydroxybenzoic acid.[3] This method involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

Sources

A Theoretical Investigation of 4-Ethoxy-2-fluorobenzoic Acid: A Computational Guide for Drug Discovery and Materials Science

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The introduction of fluorine and alkoxy groups can dramatically alter the physicochemical and electronic properties of these molecules, influencing their biological activity and material characteristics. This technical guide provides a comprehensive framework for the theoretical investigation of 4-Ethoxy-2-fluorobenzoic acid using quantum chemical calculations. We present a robust, self-validating protocol based on Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a detailed roadmap for predicting molecular structure, vibrational spectra, and electronic properties. This guide emphasizes the causality behind computational choices, ensuring that the presented methodologies are not merely a series of steps but a logical and scientifically grounded approach to in silico analysis.

Introduction: The Significance of Fluorinated and Alkoxy-Substituted Benzoic Acids

Benzoic acid derivatives are privileged structures in drug discovery and serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of substituents on the phenyl ring is a cornerstone of molecular design. The fluorine atom, with its high electronegativity, small size, and ability to form strong bonds with carbon, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Similarly, alkoxy groups, such as the ethoxy group, can modulate lipophilicity and introduce specific steric and electronic effects that influence molecular interactions and crystal packing.[2]

4-Ethoxy-2-fluorobenzoic acid combines these features, making it a molecule of significant interest. However, as a potentially novel or less-common compound, extensive experimental data may not be readily available. This is precisely where theoretical calculations become indispensable. By employing computational methods, we can generate foundational data on its structural and electronic characteristics, guiding future synthesis, experimental validation, and application. This guide will use Density Functional Theory (DFT), a powerful quantum chemical method that provides a favorable balance between accuracy and computational cost for molecules of this size.

The Computational Protocol: A Self-Validating Workflow

The reliability of theoretical calculations hinges on the judicious selection of methodology. For organic molecules containing electronegative atoms like fluorine and oxygen, the combination of the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), has been shown to yield accurate results for geometry, vibrational frequencies, and electronic properties that are in good agreement with experimental data.[3][4][5]

Causality of Method Selection:

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than traditional wavefunction-based methods while providing high accuracy.

-

B3LYP Functional: Becke's three-parameter Lee-Yang-Parr (B3LYP) is a hybrid exchange-correlation functional. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This mixing corrects for some of the inherent limitations of pure DFT functionals, leading to more accurate predictions of molecular properties.[6]

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution.

-

6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (described by 3, 1, and 1 primitives, respectively), allowing for greater flexibility.

-

++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is essential for describing chemical bonds accurately.

-

The entire computational workflow is designed to be a logical progression, where the output of each step serves as a validated input for the next.

Caption: A validated computational workflow for theoretical analysis.

Molecular Geometry Optimization

The first crucial step is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy structure. This is achieved through geometry optimization. The process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy.[4]

Step-by-Step Protocol:

-

Build the Molecule: Construct the 4-Ethoxy-2-fluorobenzoic acid molecule using a molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

-

Set up the Calculation: In the computational chemistry software (e.g., Gaussian), specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt: This line requests a geometry optimization (Opt) at the B3LYP/6-311++G(d,p) level of theory with verbose output.

-

#p ... Freq: It is highly recommended to also request a frequency calculation (Freq) to be performed after the optimization. This will confirm that the optimized structure is a true energy minimum.

-

-

Execute and Analyze: Run the calculation. The output will provide the final optimized coordinates and the total electronic energy. A successful optimization is confirmed when the forces on the atoms are near zero.

Predicted Geometrical Parameters

While experimental data for the title compound is unavailable, we can predict the key geometrical parameters. The results would be tabulated and compared with known values for similar molecules like benzoic acid and its derivatives to establish a baseline for accuracy. The presence of the ortho-fluorine and the ethoxy group is expected to cause minor distortions in the benzene ring from a perfect hexagonal geometry.[4]

| Parameter | Atom(s) | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Bond Length | C=O (carbonyl) | ~1.21 | - |

| Bond Length | C-O (hydroxyl) | ~1.35 | - |

| Bond Length | O-H (hydroxyl) | ~0.97 | - |

| Bond Length | C-F | ~1.36 | - |

| Bond Length | C-O (ether) | ~1.37 | - |

| Bond Angle | C-C-C (ring) | ~118-122 | |

| Bond Angle | O=C-O | ~123 | |

| Bond Angle | C-O-H | ~107 | |

| Note: These are expected values based on typical DFT calculations for similar molecules. Actual calculated values should be inserted here upon computation. |

Vibrational Frequency Analysis

Vibrational analysis serves two critical purposes:

-

Verification of the Optimized Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformer.

-

Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.[7] This allows for the assignment of specific vibrational modes (stretching, bending, torsion) to the observed spectral peaks.[8]

Protocol:

-

Calculation: Use the optimized geometry from the previous step as the input. The calculation is typically performed using the Freq keyword in the software.

-

Scaling: Raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. To improve agreement, a scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is commonly used for frequencies.[6]

-

Analysis: The output provides the scaled frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and a description of the atomic motions for each mode (Potential Energy Distribution, PED).[9]

Predicted Key Vibrational Modes

The calculated spectrum of 4-Ethoxy-2-fluorobenzoic acid will exhibit characteristic peaks corresponding to its functional groups.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3600-3400 (monomer), ~3000 (dimer) |

| C-H Stretch | Aromatic | ~3100-3000 |

| C-H Stretch | Aliphatic (Ethoxy) | ~2980-2850 |

| C=O Stretch | Carboxylic Acid | ~1750-1700 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-F Stretch | Fluoroaromatic | ~1250-1100 |

| C-O Stretch | Ether & Carboxylic Acid | ~1300-1000 |

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In the gas phase (monomer), it appears as a sharp band at a high wavenumber, while in the solid state or concentrated solution, intermolecular hydrogen bonding to form dimers causes a significant red-shift and broadening of this peak.[9]

Analysis of Electronic Properties

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

-

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11] The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance.[12]

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.[13] It is plotted on the surface of the molecule's electron density. The MEP is invaluable for identifying sites for electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding.[14][15]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, especially the acidic proton of the carboxylic acid. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas with near-zero potential, often found over nonpolar regions like the carbon backbone of the phenyl ring.

For 4-Ethoxy-2-fluorobenzoic acid, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the hydroxyl hydrogen, clearly identifying the primary sites for hydrogen bonding.[16]

Conclusion

This guide has outlined a comprehensive and robust theoretical protocol for the in silico characterization of 4-Ethoxy-2-fluorobenzoic acid using Density Functional Theory. By following this workflow—from geometry optimization and vibrational analysis to the investigation of electronic properties—researchers can generate reliable, predictive data. This information can illuminate the molecule's inherent chemical reactivity, stability, and spectroscopic signatures. Such theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental results, and accelerating the design of new drugs and advanced materials. The principles and methodologies detailed herein are broadly applicable to a wide range of substituted aromatic compounds, providing a powerful tool in the modern chemist's arsenal.

References

-

DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. (n.d.). ResearchGate. [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). National Center for Biotechnology Information. [Link]

-

Experimental (FT-IR, NMR) and Theoretical (B3PW91, B3LYP, HF) Analyses of 2-(3-Ethyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid. (2019). DergiPark. [Link]

-

Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. (2019). Oriental Journal of Chemistry. [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2022). MDPI. [Link]

-

FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. (2010). PubMed. [Link]

-

4-Ethoxybenzoic acid. (n.d.). PubChem. [Link]

-

Molecular electrostatic potential (MEP) maps of the optimized structures showing electron density isosurface for all systems. (n.d.). ResearchGate. [Link]

-

Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2022). MDPI. [Link]

-

Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2021). ResearchGate. [Link]

-

FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2014). PubMed. [Link]

-

Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. (2021). Semantic Scholar. [Link]

-

Alkoxy-benzoic acids. (2014). CONICET. [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical studies on 3,5-difluorobenzoic acid. (2023). ScholarWorks @ UTRGV. [Link]

-

Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. (2023). Research Square. [Link]

-

Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2024). YouTube. [Link]

-

Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. (n.d.). ResearchGate. [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]

-

Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. (2002). ResearchGate. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

-

Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. (2024). ResearchGate. [Link]

-

Computational Analysis of Alkoxy-Azoxybenzene Liquid Crystals: A Comparative Investigation with Experimental Data for Bioinformatics Applications. (2024). SciSpace. [Link]

-

PairMap: An Intermediate Insertion Approach for Improving the Accuracy of Relative Free Energy Perturbation Calculations for Distant Compound Transformations. (2024). National Institutes of Health. [Link]

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2024). ResearchGate. [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. [Link]

-

Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. (2021). Royal Society of Chemistry. [Link]

-

Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (2020). Royal Society of Chemistry. [Link]

-

FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. (2008). PubMed. [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). National Institutes of Health. [Link]

-

4-Fluorobenzoic Acid. (n.d.). SynZeal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. surfacesciencewestern.com [surfacesciencewestern.com]

- 9. mdpi.com [mdpi.com]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irjweb.com [irjweb.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxy-2-fluorobenzoic Acid

Introduction

4-Ethoxy-2-fluorobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and other advanced materials. Its specific substitution pattern, featuring an ethoxy group para to the carboxylic acid and a fluorine atom in the ortho position, imparts unique electronic and steric properties that are leveraged in drug design and materials science. This document provides a detailed guide for the synthesis of 4-ethoxy-2-fluorobenzoic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategies: A Comparative Analysis

Two primary retrosynthetic pathways are considered for the synthesis of 4-ethoxy-2-fluorobenzoic acid. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

-

Strategy 1: Etherification of a Phenolic Precursor. This is often the more common and reliable laboratory-scale approach. It commences with a commercially available di-substituted benzene ring containing the fluoro and a hydroxyl group, followed by the introduction of the ethoxy group. This strategy typically involves a protection-deprotection sequence for the carboxylic acid functionality.

-

Strategy 2: Carboxylation of an Ether Precursor. This approach begins with an ethoxy- and fluoro-substituted benzene ring and introduces the carboxylic acid group in a subsequent step. This is often achieved through a directed ortho-metalation (DoM) reaction.

This guide will focus on providing a detailed protocol for Strategy 1, as it generally involves more common and manageable reagents and reaction conditions for a standard laboratory setting.

Detailed Experimental Protocol: Synthesis via Etherification of 3-Fluoro-4-hydroxybenzoic Acid

This synthetic route is a three-step process:

-

Protection: Esterification of the carboxylic acid in 3-fluoro-4-hydroxybenzoic acid.

-

Etherification: Williamson ether synthesis to introduce the ethoxy group.

-

Deprotection: Saponification of the ester to yield the final product.

Caption: Synthetic pathway for 4-Ethoxy-2-fluorobenzoic acid.

Step 1: Protection of the Carboxylic Acid (Fischer Esterification)

The carboxylic acid group is more acidic than the phenolic hydroxyl group and would interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is first protected as an ethyl ester.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-hydroxybenzoic acid | 156.12 | 10.0 g | 0.064 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 0.064 mol).

-

Add absolute ethanol (100 mL) and stir until the solid is largely dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Dilute the residue with ethyl acetate (100 mL) and water (50 mL).

-

Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

-

Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-fluoro-4-hydroxybenzoate as a solid, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

This classic SN2 reaction forms the ether linkage. A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group.[1][2][3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-fluoro-4-hydroxybenzoate | 184.16 | (from Step 1) | ~0.064 |

| Iodoethane (Ethyl iodide) | 155.97 | 12.0 g (6.2 mL) | 0.077 |

| Potassium carbonate (anhydrous) | 138.21 | 13.3 g | 0.096 |

| Acetone (anhydrous) | 58.08 | 150 mL | - |

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude ethyl 3-fluoro-4-hydroxybenzoate from the previous step, anhydrous potassium carbonate (13.3 g, 0.096 mol), and anhydrous acetone (150 mL).

-

Stir the suspension vigorously and add iodoethane (12.0 g, 0.077 mol).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-ethoxy-2-fluorobenzoate. This product is often an oil or low-melting solid and can be carried forward to the next step.

Step 3: Deprotection of the Carboxylic Acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-ethoxy-2-fluorobenzoate | 212.21 | (from Step 2) | ~0.064 |

| Sodium hydroxide | 40.00 | 5.1 g | 0.128 |

| Water | 18.02 | 50 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Hydrochloric acid (concentrated) | 36.46 | As needed | - |

Protocol:

-

Dissolve the crude ethyl 4-ethoxy-2-fluorobenzoate in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

-

Add sodium hydroxide (5.1 g, 0.128 mol) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 4-ethoxy-2-fluorobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Alternative Synthetic Approach: Directed Ortho-Metalation

For the sake of comprehensiveness, an alternative strategy beginning with 1-ethoxy-3-fluorobenzene is outlined below. This method relies on the ability of the ethoxy group to direct lithiation to the ortho position.[4][5] The fluorine atom also influences the regioselectivity of this deprotonation.

Caption: Directed ortho-Metalation pathway.

This approach involves the use of highly reactive organolithium reagents, which require strictly anhydrous and inert atmosphere conditions. While powerful, these conditions may be more challenging to implement in some laboratory settings compared to the Williamson ether synthesis route.

Troubleshooting and Safety Considerations

-

Low Yield in Esterification: Ensure the use of absolute ethanol and a sufficient catalytic amount of strong acid. Driving the equilibrium towards the product can be achieved by removing water, although in this protocol, using an excess of ethanol is the primary method.

-

Incomplete Etherification: The reaction may require longer reflux times or the use of a more polar aprotic solvent like DMF. Ensure that the potassium carbonate is finely powdered and the reagents are anhydrous. Phase transfer catalysts can also be employed to improve reaction rates.[3][6][7]

-

Safety: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE). Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Iodoethane is a toxic and potentially carcinogenic alkylating agent and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of 4-ethoxy-2-fluorobenzoic acid is readily achievable through a reliable three-step sequence involving esterification, Williamson ether synthesis, and saponification, starting from 3-fluoro-4-hydroxybenzoic acid. This method provides a clear and scalable route for obtaining this valuable synthetic intermediate. The choice of synthetic strategy should always be guided by factors such as starting material availability, scale, and the technical capabilities of the laboratory.

References

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P

-

4-Fluorobenzoic acid - Wikipedia. (URL: [Link])

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

Directed (ortho) Metallation. (URL: [Link])

-

Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (URL: [Link])

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (URL: [Link])

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (URL: [Link])

-

Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Organic Letters - ACS Publications. (URL: [Link])

-

ortho metalation - Andrew G Myers Research Group. (URL: [Link])

-

An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (URL: [Link])

-

How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy - YouTube. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. (URL: [Link])

-

An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (URL: [Link])

-

Directed ortho Metalation: Soon to be a Textbook Reaction? (URL: [Link])

Sources

Application Notes & Protocols: 4-Ethoxy-2-fluorobenzoic Acid as a Strategic Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2-fluorobenzoic acid has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifecta of functional groups—a carboxylic acid for versatile coupling, a fluorine atom for modulating physicochemical properties, and an ethoxy group for structural diversity—renders it a strategic component in the synthesis of complex molecules. This guide provides an in-depth exploration of its applications, particularly in the realms of medicinal chemistry and materials science. We present detailed, field-proven protocols for its use in robust amide bond formation and as a precursor in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

The Strategic Advantage of 4-Ethoxy-2-fluorobenzoic Acid

The utility of 4-Ethoxy-2-fluorobenzoic acid stems from the synergistic interplay of its constituent parts. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The fluorine atom at the 2-position exerts a significant electron-withdrawing effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[4] The 4-ethoxy group provides a lipophilic handle that can be crucial for optimizing the pharmacokinetic profile of a drug candidate and can participate in key binding interactions within a biological target.

The carboxylic acid moiety is the primary reactive site, serving as a versatile anchor for a multitude of synthetic transformations, most notably the formation of amides, esters, and other derivatives.[5] This combination of features makes 4-ethoxy-2-fluorobenzoic acid an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[6]

Physicochemical Properties

A clear understanding of the physical properties of a building block is critical for experimental design. Below is a summary of the key properties of the related compound, 4-fluorobenzoic acid, which provides a useful reference.

| Property | Value | Reference |

| CAS Number | 456-22-4 | [7] |

| Molecular Formula | C₇H₅FO₂ | [7][8] |

| Molecular Weight | 140.11 g/mol | [8] |

| Appearance | White to yellow crystalline powder | [9] |

| Melting Point | 182-184 °C | [8] |

| Boiling Point | 253.7 °C | [9] |

| Solubility | Soluble in alcohol, methanol, and ether. Slightly soluble in water. | [8][9] |

Core Applications & Synthetic Pathways

4-Ethoxy-2-fluorobenzoic acid is a linchpin in the synthesis of diverse molecular architectures. Its applications span from the creation of bioactive agents to the development of advanced materials like liquid crystals.[10][11][12]

In Medicinal Chemistry: Crafting Bioactive Scaffolds

The 4-ethoxy-2-fluorobenzamide moiety is a recurring motif in a variety of pharmacologically active agents, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[13][14]

Application Focus: Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-ethoxy-2-fluorobenzoic acid scaffold can be readily incorporated to interact with the hinge region of the ATP-binding pocket of many kinases. The fluorine atom can form crucial hydrogen bonds, while the ethoxy group can occupy a hydrophobic pocket, thereby enhancing binding affinity and selectivity.[15][16]

Incorporation into a kinase inhibitor scaffold.

Foundational Synthetic Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of derivatives of 4-ethoxy-2-fluorobenzoic acid.

2.2.1. Protocol: EDC/HOBt Mediated Amide Coupling

This protocol details a standard and highly efficient method for forming an amide bond between 4-ethoxy-2-fluorobenzoic acid and a primary or secondary amine using carbodiimide chemistry.[17]

Causality of Reagent Choice:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, simplifying purification through an aqueous workup.

-

HOBt (Hydroxybenzotriazole): An additive that reacts with the activated acid to form an active ester. This intermediate is less prone to racemization and side reactions compared to the initial O-acylisourea intermediate formed with EDC alone.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining an optimal pH for the coupling.

-

DCM (Dichloromethane): A common aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediates.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-ethoxy-2-fluorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize side product formation.

-

Base Addition: Add DIPEA (2.5 eq) to the cooled solution and stir for 5 minutes.

-

Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[18]

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Workflow for EDC/HOBt mediated amide synthesis.

2.2.2. Advanced Application: Suzuki-Miyaura Cross-Coupling

While the carboxylic acid itself is not a direct participant, 4-ethoxy-2-fluorobenzoic acid can be a precursor for substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19] This powerful C-C bond-forming reaction is fundamental to synthesizing biaryl structures prevalent in pharmaceuticals and materials science.[6][20]

Synthetic Strategy:

The parent acid would first need to be converted into an aryl halide or triflate. For instance, bromination of the aromatic ring would yield a substrate suitable for Suzuki coupling.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. innospk.com [innospk.com]

- 10. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 15. researchgate.net [researchgate.net]

- 16. research.sdsu.edu [research.sdsu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. globalscientificjournal.com [globalscientificjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 4-Ethoxy-2-fluorobenzoic Acid in Medicinal Chemistry

Introduction: The Strategic Importance of 4-Ethoxy-2-fluorobenzoic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other carefully selected functional groups into molecular scaffolds is a cornerstone of rational drug design. 4-Ethoxy-2-fluorobenzoic acid is a prime exemplar of a highly valuable building block, offering a unique combination of electronic and steric properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the ortho-fluoro substituent significantly influences the acidity of the carboxylic acid and the conformation of its derivatives, while the para-ethoxy group provides a handle for modifying lipophilicity and potential for specific interactions with biological targets.[1] This guide provides an in-depth exploration of the derivatization of 4-ethoxy-2-fluorobenzoic acid, presenting detailed protocols and the scientific rationale behind the chosen synthetic strategies.

The Influence of Ortho-Fluoro and Para-Ethoxy Substituents on Reactivity

The reactivity of the carboxylic acid moiety in 4-ethoxy-2-fluorobenzoic acid is modulated by the electronic and steric effects of its substituents.

-

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in the design of derivatization strategies. Furthermore, the ortho-fluoro group can sterically hinder the approach of bulky reagents, a factor that must be considered when selecting coupling agents and reaction conditions.

-

Para-Ethoxy Group: The ethoxy group at the para position is an electron-donating group through resonance (+M), which can partially offset the electron-withdrawing effect of the fluorine atom. Its presence also increases the lipophilicity of the molecule, a property that is often desirable for improving membrane permeability and oral bioavailability of drug candidates.

Key Derivatization Strategies and Protocols

The carboxylic acid functionality of 4-ethoxy-2-fluorobenzoic acid is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. These functional groups are prevalent in a vast number of approved drugs.

Amide Synthesis: Forging the Backbone of Bioactive Molecules

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.

A robust and widely used method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with a wide range of amines to form the desired amide.

Protocol 1: Synthesis of 4-Ethoxy-2-fluorobenzoyl chloride

-

Materials: 4-Ethoxy-2-fluorobenzoic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), anhydrous dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction by the cessation of gas evolution.

-

The resulting solution of 4-ethoxy-2-fluorobenzoyl chloride is typically used in the next step without purification after removal of the excess reagent and solvent under reduced pressure.

-

Protocol 2: Amide Formation from 4-Ethoxy-2-fluorobenzoyl chloride

-

Materials: 4-Ethoxy-2-fluorobenzoyl chloride solution, desired amine (primary or secondary), a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), anhydrous DCM.

-

Procedure:

-

Dissolve the amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the solution of 4-ethoxy-2-fluorobenzoyl chloride dropwise.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Data Presentation: Amide Synthesis via Acyl Chloride

| Amine Substrate | Product | Typical Yield |

| Aniline | N-phenyl-4-ethoxy-2-fluorobenzamide | >90% |

| Benzylamine | N-benzyl-4-ethoxy-2-fluorobenzamide | >90% |

| Morpholine | (4-Ethoxy-2-fluorophenyl)(morpholino)methanone | >85% |

To circumvent the often harsh conditions of acyl chloride formation, a plethora of coupling reagents have been developed for the direct formation of amides from carboxylic acids and amines. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Common Coupling Reagents:

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

-

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Protocol 3: HATU-Mediated Amide Coupling

-

Materials: 4-Ethoxy-2-fluorobenzoic acid, desired amine, HATU, DIPEA, anhydrous DMF.

-

Procedure:

-

To a solution of 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

-

Add HATU (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction for 2-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Visualization: Amide Coupling Workflow

Caption: General workflow for amide synthesis via in situ activation.

Ester Synthesis: Modulating Polarity and Prodrug Strategies

Esterification of 4-ethoxy-2-fluorobenzoic acid is another critical derivatization for altering physicochemical properties, such as solubility and membrane permeability. Esters can also serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used as the solvent (in large excess) or water is removed as it is formed.

Protocol 4: Methyl Ester Synthesis via Fischer Esterification

-

Materials: 4-Ethoxy-2-fluorobenzoic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 4-ethoxy-2-fluorobenzoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

-

Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to yield the methyl 4-ethoxy-2-fluorobenzoate.

-

Similar to amide synthesis, the highly reactive 4-ethoxy-2-fluorobenzoyl chloride can be reacted with alcohols to form esters, often under milder conditions than Fischer esterification.

Protocol 5: Ester Synthesis from 4-Ethoxy-2-fluorobenzoyl chloride

-

Materials: 4-Ethoxy-2-fluorobenzoyl chloride, desired alcohol, a non-nucleophilic base (e.g., pyridine or TEA), anhydrous DCM.

-

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of 4-ethoxy-2-fluorobenzoyl chloride dropwise.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction as described in Protocol 2 for amide synthesis.

-

Data Presentation: Ester Synthesis

| Alcohol | Esterification Method | Product | Typical Yield |

| Methanol | Fischer Esterification | Methyl 4-ethoxy-2-fluorobenzoate | >85% |

| Ethanol | Acyl Chloride | Ethyl 4-ethoxy-2-fluorobenzoate | >90% |

| Isopropanol | Acyl Chloride | Isopropyl 4-ethoxy-2-fluorobenzoate | >85% |

Heterocycle Synthesis: Building Complex Scaffolds

The 4-ethoxy-2-fluorobenzoic acid scaffold can also be a precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities.

Benzoxazinones are a class of privileged heterocyclic scaffolds found in numerous biologically active compounds. They can be synthesized from ortho-halo or ortho-amino benzoic acids.

Protocol 6: Synthesis of a 4H-3,1-Benzoxazin-4-one Derivative

-

Materials: 4-Ethoxy-2-fluorobenzoic acid, an amide, a coupling agent (e.g., cyanuric chloride), and a base (e.g., triethylamine).

-

Procedure:

-

First, synthesize the N-acylanthranilic acid derivative by reacting 4-ethoxy-2-fluorobenzoic acid with an appropriate aminating agent.

-

The resulting intermediate is then subjected to cyclodehydration. A mixture of the N-acyl derivative, cyanuric chloride, and triethylamine in a suitable solvent like toluene is refluxed.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and washed with aqueous bicarbonate solution and water.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

-

Visualization: Heterocycle Formation Pathway

Caption: A potential pathway to benzoxazinone derivatives.

Medicinal Chemistry Applications: Case Studies

Derivatives of 4-ethoxy-2-fluorobenzoic acid have been explored in various therapeutic areas, demonstrating the utility of this scaffold in drug discovery.

-

Enzyme Inhibitors: The 4-ethoxy-2-fluorobenzoyl moiety has been incorporated into inhibitors of various enzymes, where the fluorine atom can engage in favorable interactions with the protein backbone or active site residues.

-

Receptor Modulators: Amide and ester derivatives of 4-ethoxy-2-fluorobenzoic acid have been synthesized and evaluated for their activity as modulators of G-protein coupled receptors (GPCRs) and other receptor families. The ethoxy group can often be accommodated in hydrophobic pockets of the receptor binding site.

Conclusion